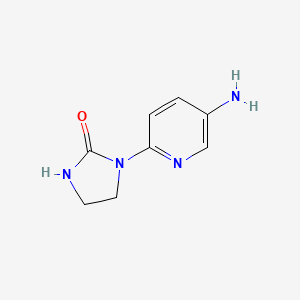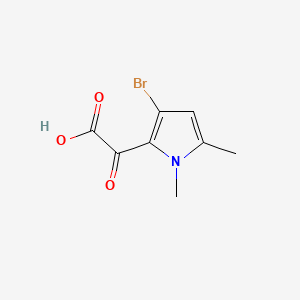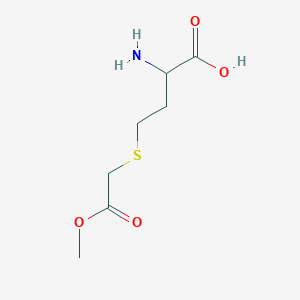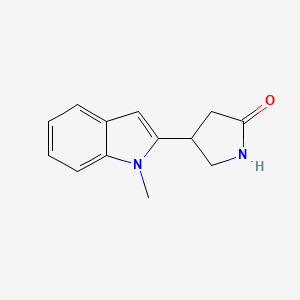
3-Difluoromethoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Difluoromethoxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C8H9F2NO3S It is a derivative of benzenesulfonamide, characterized by the presence of difluoromethoxy and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethoxy-4-methylbenzenesulfonamide typically involves the reaction of 3-difluoromethoxy-4-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides, while oxidation and reduction can yield different oxidized or reduced derivatives.
Scientific Research Applications
3-Difluoromethoxy-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Difluoromethoxybenzenesulfonamide
- 4-Methylbenzenesulfonamide
- 3-Fluoro-4-methylbenzenesulfonamide
Uniqueness
3-Difluoromethoxy-4-methylbenzenesulfonamide is unique due to the presence of both difluoromethoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9F2NO3S |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
3-(difluoromethoxy)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-2-3-6(15(11,12)13)4-7(5)14-8(9)10/h2-4,8H,1H3,(H2,11,12,13) |
InChI Key |
NIYBURHIBAMPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13521500.png)
![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
![((4aS,7aS)-Octahydropyrano[2,3-c]pyrrol-4a-yl)methanol](/img/structure/B13521507.png)


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxypropanoic acid](/img/structure/B13521533.png)
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate](/img/structure/B13521540.png)

![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)



![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
